3-(9H-purin-6-ylamino)propan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H11N5O |
|---|---|
Molecular Weight |
193.21 g/mol |
IUPAC Name |
3-(7H-purin-6-ylamino)propan-1-ol |
InChI |
InChI=1S/C8H11N5O/c14-3-1-2-9-7-6-8(11-4-10-6)13-5-12-7/h4-5,14H,1-3H2,(H2,9,10,11,12,13) |
InChI Key |
YXGQACHFARCQHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)NCCCO |
Origin of Product |
United States |
Contextualization of Purine Analogues in Contemporary Medicinal Chemistry Research
Purine (B94841) analogues are synthetic compounds that structurally mimic naturally occurring purines, such as adenine (B156593) and guanine, which are fundamental components of nucleic acids. nih.govsigmaaldrich.com This structural similarity allows them to interfere with the synthesis of DNA and RNA, making them potent antimetabolites. nih.govnih.gov This mechanism of action has led to their widespread use in the treatment of cancer and autoimmune diseases. nih.govsigmaaldrich.com
The therapeutic potential of purine derivatives extends beyond oncology and immunology. semicrobiologia.org The purine ring system is a common feature in a wide range of biologically active compounds, both natural and synthetic. semicrobiologia.org Consequently, researchers have successfully developed purine-based compounds with a diverse array of therapeutic applications, including antiviral, anti-inflammatory, antimicrobial, and anticonvulsant agents. semicrobiologia.orge3s-conferences.org
A significant area of focus within purine analogue research is the development of N6-substituted adenine derivatives. nih.govnih.gov Modifications at the N6 position of the adenine ring can significantly influence the compound's biological activity, including its selectivity for different adenosine (B11128) receptors. nih.gov This has led to the exploration of these analogues for a variety of therapeutic purposes.
Rationale for Academic Investigation into 3 9h Purin 6 Ylamino Propan 1 Ol
The academic investigation into 3-(9H-purin-6-ylamino)propan-1-ol is primarily driven by the established therapeutic potential of its structural class, the N6-substituted purine (B94841) analogues. While direct research on this specific compound is limited in publicly available literature, the rationale for its study can be inferred from the activities of closely related compounds.
A key motivation is the potential for anticancer and antiviral activity. For instance, the isomeric compound 9-(3-Hydroxypropyl)adenine has been synthesized and evaluated for its effects on cell growth and proliferation, demonstrating potential as an antiviral and anticancer agent. ontosight.ai This suggests that this compound, as a structural isomer, may exhibit similar biological activities worthy of investigation.
Furthermore, the exploration of N6-substituted adenine (B156593) derivatives has been a cornerstone of research into primitive catalysts, suggesting a fundamental role for these structures in biological processes. nih.gov The synthesis and study of compounds like this compound contribute to a deeper understanding of the structure-activity relationships within this important class of molecules.
Overview of Principal Research Objectives for 3 9h Purin 6 Ylamino Propan 1 Ol
Retrosynthetic Analysis of this compound
A retrosynthetic analysis of this compound primarily involves the disconnection of the C6-N bond of the purine ring. This strategic bond cleavage points to two key precursors: a purine core activated at the C6 position and a three-carbon amino alcohol side chain. The most logical and commonly employed precursor for the purine moiety is a 6-halopurine, typically 6-chloropurine (B14466). This is due to the high reactivity of the chloro-substituent toward nucleophilic displacement. The side chain precursor is unequivocally 3-aminopropan-1-ol.
This primary disconnection simplifies the synthesis into a single, crucial bond-forming step. Further retrosynthetic analysis could involve the synthesis of the 6-chloropurine itself, which is often prepared from hypoxanthine (B114508). google.comgoogle.com The synthesis of hypoxanthine can be traced back to simpler acyclic precursors through de novo purine biosynthesis pathways, which start from materials like ribose-5-phosphate, amino acids, and one-carbon units. microbenotes.comnih.govyoutube.com However, for laboratory and industrial synthesis, 6-chloropurine and 3-aminopropan-1-ol are readily available starting materials.
Established and Emerging Synthetic Routes to this compound
The synthesis of this compound is predominantly achieved through nucleophilic substitution, although catalytic methods present emerging alternatives.
Nucleophilic Substitution Strategies for this compound
The most established and widely utilized method for the synthesis of this compound is the nucleophilic aromatic substitution of a halogen at the C6 position of a purine ring with 3-aminopropan-1-ol. nih.gov 6-chloropurine is the most common starting material for this reaction. nih.govacs.org
The reaction is typically carried out by heating 6-chloropurine with 3-aminopropan-1-ol in a suitable solvent. A base is often added to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. Common solvents for this reaction include alcohols like n-butanol or ethanol (B145695), and the reaction can be performed under reflux conditions. acs.org The use of a tertiary amine base, such as triethylamine (B128534) or N,N-diisopropylethylamine (DIEA), is also a common practice. nih.gov
The general reaction scheme is as follows: 6-Chloropurine + 3-Aminopropan-1-ol → this compound + HCl
Alkylation of the purine ring can sometimes lead to a mixture of N7 and N9 isomers, with the N9 isomer typically being the major product. ub.edu However, in the case of C6 substitution with an amine, the primary focus is on the formation of the C-N bond at the C6 position.
Catalytic Coupling Reactions in the Synthesis of this compound
While less common for this specific molecule, catalytic coupling reactions represent an emerging and powerful tool in purine chemistry. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are well-established methods for forming C-N bonds and could be applied to the synthesis of this compound. This would involve the coupling of 6-halopurine with 3-aminopropan-1-ol in the presence of a palladium catalyst, a suitable ligand, and a base.
Copper-catalyzed coupling reactions also offer a viable alternative for the synthesis of N-substituted purines. For instance, copper-catalyzed three-component coupling reactions of alkynylsilanes, aldehydes, and amines have been developed for the synthesis of propargyl amine derivatives, showcasing the utility of copper in C-N bond formation. nih.gov Rhodium(I)-catalyzed alkylation of nitrogen-containing heterocycles has also been reported, expanding the toolkit for modifying such scaffolds. nih.gov While direct application to this compound may not be documented, these catalytic methodologies provide a foundation for developing novel and potentially more efficient synthetic routes.
Optimization of Reaction Parameters and Yield for this compound Synthesis
Optimizing the synthesis of this compound is crucial for maximizing yield and purity while minimizing reaction time and by-product formation. Key parameters to consider include the choice of solvent, base, temperature, and catalyst system.
| Parameter | Considerations and Impact on Yield |
| Solvent | The polarity and boiling point of the solvent can significantly influence reaction rates and solubility of reactants. Alcohols like n-butanol and ethanol are commonly used. acs.org The use of aprotic polar solvents like DMF has also been reported in purine alkylation. ub.edu |
| Base | A base is typically required to scavenge the acid produced during nucleophilic substitution. Inorganic bases like potassium carbonate or organic bases such as triethylamine or DIEA are frequently employed. nih.govrsc.org The choice and stoichiometry of the base can affect reaction efficiency and prevent side reactions. |
| Temperature | Reaction temperatures are often elevated to drive the reaction to completion. Reflux conditions are common. acs.org However, excessively high temperatures can lead to decomposition or the formation of unwanted by-products. Microwave-assisted synthesis has been shown to accelerate N-alkylation of purines, often leading to improved yields in shorter reaction times. ub.edu |
| Catalyst | For catalytic routes, the choice of metal (e.g., palladium, copper), ligand, and catalyst loading are critical. The ligand can influence the catalyst's activity and selectivity. nih.gov |
| Reactant Stoichiometry | The molar ratio of the reactants, particularly the amine, can be adjusted to ensure complete conversion of the starting 6-halopurine. |
Considerations for Scalable Synthesis of this compound
The transition from laboratory-scale synthesis to large-scale industrial production introduces several important considerations to ensure efficiency, safety, and cost-effectiveness.
Starting Material Availability and Cost : The primary starting materials, 6-chloropurine and 3-aminopropan-1-ol, are commercially available. However, their cost and the reliability of the supply chain are critical factors for large-scale production. The synthesis of 6-chloropurine from less expensive precursors like hypoxanthine using reagents such as phosphorus oxychloride might be a more economical approach at scale, though it introduces more hazardous materials. google.comgoogle.com
Process Safety : The handling of reagents, especially on a large scale, requires stringent safety protocols. For example, phosphorus oxychloride is a corrosive and reactive chemical. google.com The potential for exothermic reactions must be assessed and controlled through proper engineering, such as efficient cooling systems.
Reaction Work-up and Purification : Purification methods must be scalable. While column chromatography is common in the lab, it is often impractical for large quantities. rsc.org Crystallization, precipitation, and filtration are preferred methods for isolating the final product on an industrial scale.
Waste Management : Large-scale synthesis generates significant amounts of waste. Developing a process that minimizes waste and allows for the recycling of solvents and catalysts is crucial for both economic and environmental reasons.
Application of Sustainable Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgnih.govnih.gov These principles can be applied to the synthesis of this compound in several ways:
Use of Greener Solvents : Replacing traditional volatile organic solvents with more environmentally benign alternatives is a key aspect of green chemistry. While alcohols are common, exploring water as a reaction medium, where feasible, would be a significant improvement due to its non-toxic and non-flammable nature. mdpi.com
Catalysis : The use of catalysts, especially in small quantities, is inherently green as it reduces the need for stoichiometric reagents and can lead to more efficient reactions with less waste. Biocatalysis, using enzymes, offers a highly selective and environmentally friendly approach, although its application to this specific synthesis would require significant research and development. mdpi.com
Energy Efficiency : Employing energy-efficient methods can reduce the environmental footprint of the synthesis. Microwave-assisted synthesis, for example, can significantly shorten reaction times and reduce energy consumption compared to conventional heating. ub.edu
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental principle of green chemistry. The nucleophilic substitution route generally has good atom economy, especially if the generated HCl is neutralized by a base that does not introduce significant additional atoms into the waste stream.
Solvent-Free Reactions : Where possible, conducting reactions in the absence of a solvent (neat conditions) or under mechanochemical grinding can dramatically reduce waste. mdpi.comresearchgate.net
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.
Cellular Target Identification and Validation for this compound
The identification of specific cellular targets is a critical first step in characterizing the pharmacological profile of a compound. This typically involves screening the compound against a panel of known biological targets, such as receptors and enzymes.
Receptor Binding Profiling of this compound
No specific data from receptor binding profiling studies for this compound could be located. Such studies are essential to determine the affinity and selectivity of a compound for various receptors, providing insights into its potential mechanisms of action and off-target effects.
Enzyme Inhibition Assays for this compound
Similarly, a search for enzyme inhibition assays specifically focused on this compound did not yield any results. Purine analogs are known to be potent inhibitors of various enzymes, particularly kinases. benthamdirect.com Kinase inhibition is a major area of interest for cancer therapy and the treatment of inflammatory diseases. google.comnih.govnih.gov Without specific assay data, the enzyme inhibitory potential of this compound remains uncharacterized.
Modulation of Intracellular Signaling Pathways by this compound
The interaction of a compound with its cellular targets can modulate various intracellular signaling pathways, leading to a range of cellular responses. Key aspects of this modulation include effects on cell proliferation, survival, and division.
Impact of this compound on Cell Proliferation and Viability
There is no available data from in vitro studies that have assessed the impact of this compound on the proliferation and viability of any cell lines. Such studies, often employing assays like MTT or SRB, are fundamental in determining the cytotoxic or cytostatic potential of a compound. nih.govnih.gov While many purine analogs exhibit significant effects on cell growth, the specific activity of this compound is unknown. nih.gov
Effects of this compound on Apoptosis and Necrosis
The induction of programmed cell death (apoptosis) is a key mechanism for many anticancer agents. nih.gov No studies were found that investigated the effects of this compound on apoptotic or necrotic pathways.
Influence of this compound on Cell Cycle Progression
The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. mdpi.com Many purine analogs are known to interfere with cell cycle progression. tandfonline.comwikipedia.orgnih.gov However, there is no information available regarding the influence of this compound on the distribution of cells in different phases of the cell cycle.
Antiproliferative and Cytotoxic Activities of this compound in Cancer Cell Lines
Comprehensive searches for studies evaluating the antiproliferative and cytotoxic effects of this compound against various cancer cell lines did not yield specific data. The existing research on purine derivatives often focuses on broader classes of compounds or structural analogs. While many purine analogs exhibit significant anticancer properties, specific experimental results for this compound are not available in the reviewed literature.
Specificity and Selectivity Studies of this compound Across Different Cancer Models
Information regarding the specificity and selectivity of this compound in different cancer models is not available in the current scientific literature. Such studies are crucial for understanding the therapeutic potential and possible mechanisms of action of a compound, but for this specific molecule, these investigations have not been published.
Antimicrobial Efficacy of this compound
There is a lack of specific data on the antimicrobial efficacy of this compound. Research into the antimicrobial properties of purine compounds is an active area, but studies detailing the antibacterial, antifungal, or antiviral activities of this particular molecule could not be located.
Antibacterial Spectrum and Potency of this compound
No published studies were found that specifically detail the antibacterial spectrum and potency of this compound against various bacterial strains.
Antifungal Activities of this compound
Specific data on the in vitro antifungal activities of this compound against any fungal species is not present in the available literature.
Antiviral Effects of this compound in In Vitro Models
No specific information on the in vitro antiviral effects of this compound against any type of virus could be identified in the conducted searches.
Elucidation of the Molecular Mechanism of Action for 3 9h Purin 6 Ylamino Propan 1 Ol
Biophysical Characterization of 3-(9H-purin-6-ylamino)propan-1-ol Interactions with Biological Macromolecules
The initial step in unraveling the mechanism of a bioactive compound involves characterizing its direct physical interactions with biological targets, primarily proteins and nucleic acids.
Protein-Ligand Interaction Studies Using Spectroscopic Techniques
Spectroscopic methods are pivotal in detecting and quantifying the binding of small molecules like this compound to their macromolecular targets. Techniques such as fluorescence spectroscopy, circular dichroism (CD), and isothermal titration calorimetry (ITC) are employed to determine binding affinity, stoichiometry, and conformational changes upon interaction. For instance, intrinsic protein fluorescence quenching assays can reveal the proximity of the ligand to tryptophan or tyrosine residues within the protein, providing initial evidence of binding.
Structural Biology Approaches (e.g., X-ray Crystallography, NMR) for this compound Bound Complexes
To gain a high-resolution understanding of the binding mode, structural biology techniques are indispensable. X-ray crystallography can provide an atomic-level picture of the compound bound within the active or allosteric site of a target protein. This reveals the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex. Nuclear Magnetic Resonance (NMR) spectroscopy, in addition to providing structural information, can also report on the dynamics of the interaction in solution.
Investigation of Downstream Signaling Cascades Affected by this compound
Once a direct molecular target is identified, the subsequent step is to investigate the downstream consequences of this interaction on cellular signaling pathways. This involves examining the modulation of phosphorylation events, second messenger systems, and gene expression programs. Techniques such as Western blotting for specific phosphoproteins, ELISA for quantifying signaling molecules, and reporter gene assays are commonly utilized to map the signaling cascades perturbed by this compound.
Omics-Based Approaches to Understand the Mechanism of this compound
To obtain a global and unbiased view of the cellular response to this compound, "omics" technologies are employed. These approaches provide a systems-level perspective on the changes occurring within a cell upon treatment.
Transcriptomic Analysis of Cellular Responses to this compound
Transcriptomics, often performed using RNA sequencing (RNA-Seq), catalogs the changes in the entire set of RNA transcripts in a cell following exposure to the compound. This can reveal which genes are up- or down-regulated, providing insights into the cellular processes and pathways that are transcriptionally modulated.
Table 1: Hypothetical Transcriptomic Data for this compound Treatment
| Gene Symbol | Log2 Fold Change | p-value | Pathway |
| GENE-A | 2.5 | 0.001 | Cell Cycle |
| GENE-B | -1.8 | 0.005 | Apoptosis |
| GENE-C | 3.1 | <0.0001 | MAPK Signaling |
| GENE-D | -2.2 | 0.002 | DNA Repair |
This table presents hypothetical data for illustrative purposes.
Proteomic Profiling Following this compound Treatment
Proteomics complements transcriptomics by analyzing the changes in the entire protein complement of a cell. Using techniques like mass spectrometry-based quantitative proteomics, researchers can identify and quantify thousands of proteins, providing a more direct measure of the cellular state. This can uncover changes in protein expression, post-translational modifications, and protein-protein interactions that are not apparent from transcriptomic data alone.
Table 2: Hypothetical Proteomic Data for this compound Treatment
| Protein Name | UniProt ID | Fold Change | Function |
| Protein X | P12345 | 1.9 | Kinase |
| Protein Y | Q67890 | -2.3 | Transcription Factor |
| Protein Z | A1B2C3 | 1.7 | Structural Protein |
This table presents hypothetical data for illustrative purposes.
Metabolomic Perturbations Induced by this compound
Currently, there is a notable absence of publicly available scientific literature detailing the specific metabolomic perturbations induced by this compound. Comprehensive studies employing metabolomic analysis to investigate the effects of this particular compound on cellular or organismal metabolism have not been identified in extensive searches of scholarly databases.
Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, is a powerful tool for elucidating the mechanism of action of chemical compounds. By providing a functional readout of the physiological state of a cell, it can reveal which metabolic pathways are impacted by a specific substance. However, for this compound, such detailed research findings and associated data tables are not available.
Future research in this area would be necessary to characterize the metabolic signature of this compound. Such studies would likely involve treating a biological system (e.g., cell cultures or model organisms) with the compound and subsequently analyzing the changes in the metabolome using techniques like mass spectrometry or nuclear magnetic resonance spectroscopy. The resulting data would be crucial for identifying altered metabolic pathways and key metabolites, which in turn would provide insights into the compound's biological activity and mechanism of action. Without such dedicated research, a detailed account of the metabolomic perturbations remains unachievable.
Structure Activity Relationship Sar Studies of 3 9h Purin 6 Ylamino Propan 1 Ol Analogues
Design and Rational Synthesis of 3-(9H-purin-6-ylamino)propan-1-ol Derivatives
The rational design of derivatives of this compound is primarily guided by the desire to enhance interactions with specific biological targets, such as protein kinases or other enzymes where purine-based structures are known to bind. The synthesis of these analogues typically begins with a purine (B94841) core, which is then modified at various positions.
A common synthetic route involves the nucleophilic substitution of a leaving group, such as a chlorine atom, at the C6 position of the purine ring with 3-aminopropan-1-ol. imtm.cz Modifications to the purine ring itself, for instance at the C2 or C8 positions, are often introduced prior to this coupling step. nih.gov For example, starting with 2,6-dichloropurine (B15474) allows for sequential substitutions, enabling the introduction of different functionalities at both the C2 and C6 positions. nih.gov
The propylamino linker can be varied by using different amino alcohols in the initial substitution reaction. To explore the consequences of modifications at the propanol (B110389) hydroxyl group, derivatives can be synthesized where the hydroxyl group is esterified, etherified, or replaced with other functional groups after the initial purine-linker conjugation.
Systematic Evaluation of Structural Modifications on Biological Activity
The biological activity of this compound analogues is highly dependent on the nature and position of various substituents. The following sections systematically evaluate the impact of these modifications.
Impact of Substitutions on the Purine Moiety of this compound Analogues
The purine ring is a key pharmacophore, and substitutions at its various positions can significantly alter biological activity.
C2 Position: The introduction of substituents at the C2 position of the purine ring has been shown to be a critical determinant of activity. In many series of purine derivatives, the presence of a chlorine atom at C2, instead of a more complex nitrogenated fragment, has been found to be beneficial for cytotoxic activity against certain cancer cell lines. nih.gov
C6 Position: The substitution at the C6 position is a defining feature of this class of compounds. The nature of the linker attached at this position directly influences potency and selectivity. Studies on related 6-substituted purines have shown that thioether-linked derivatives can be superior to their oxygen and nitrogen isosteres in certain biological assays. nih.gov Furthermore, the introduction of an arylpiperazinyl system at the C6 position has been reported to be advantageous for cytotoxic activity in some purine derivatives. nih.gov
C8 Position: While less commonly explored for this specific scaffold, modifications at the C8 position of the purine ring can also modulate activity. In other purine-based compounds, the introduction of substituents at C8 has been a strategy to improve interaction with target proteins.
| Compound Series | Purine Substitution | Observed Effect on Biological Activity |
| 2,6,9-Trisubstituted Purines | C2-Chloro | Increased cytotoxic activity in some cancer cell lines. nih.gov |
| 6-Substituted Purines | C6-Thioether linker | Superior inotropic activity compared to oxygen/nitrogen linkers. nih.gov |
| 2,6,9-Trisubstituted Purines | C6-Arylpiperazinyl | Beneficial for cytotoxic activity. nih.gov |
Influence of Variations in the Propylamino Linker of this compound Analogues
Linker Length: Altering the length of the alkylamino chain can affect how the molecule spans the distance between different binding pockets or domains of a target protein. Shorter or longer linkers may lead to a loss of activity if the optimal distance is not maintained.
Linker Rigidity: Introducing elements of rigidity into the linker, such as double bonds or cyclic structures, can restrict the conformational freedom of the molecule. This can be advantageous if it locks the molecule into a bioactive conformation but detrimental otherwise.
Linker Substitution: The introduction of substituents on the propylamino chain itself can create new interaction points or introduce steric hindrance. For example, methylation of the amino group could alter hydrogen bonding capabilities and lipophilicity.
Systematic studies on related N-(purin-6-yl)dipeptides have shown that the nature of the amino acid linked to the purine can influence antimycobacterial activity, highlighting the importance of the linker's structure. nih.gov
Consequences of Modifications at the Propanol Hydroxyl Group
The terminal hydroxyl group of the propanol moiety is a key functional group that can participate in hydrogen bonding interactions with target proteins. Its modification is a critical aspect of SAR studies.
Esterification and Etherification: Converting the hydroxyl group to an ester or an ether can alter the molecule's polarity, lipophilicity, and hydrogen bonding capacity. These changes can significantly impact cell permeability and target engagement.
Replacement with Other Functional Groups: Replacing the hydroxyl group with other functionalities, such as an amine, a thiol, or a halogen, can dramatically change the chemical properties of the side chain and its potential interactions with a biological target. The introduction of a hydroxyl group is known to generally lower the affinity of a compound for its target due to a decrease in hydrophobicity. nih.gov
The following table summarizes the general effects of modifying a terminal hydroxyl group, based on broader chemical principles. nih.govresearchgate.net
| Modification Type | Potential Consequence |
| Esterification | Increased lipophilicity, potential for prodrug strategy. |
| Etherification | Increased lipophilicity, loss of hydrogen bond donor capability. |
| Replacement with Amine | Introduction of a basic center, altered hydrogen bonding. |
| Replacement with Halogen | Increased lipophilicity, altered electronic properties. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for the this compound Scaffold
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the this compound scaffold, QSAR studies can provide valuable insights for the design of new, more potent analogues.
While specific QSAR models for this compound are not publicly available, studies on related purine derivatives have successfully employed 2D and 3D-QSAR approaches. nih.govmdpi.com These models typically use a variety of molecular descriptors to quantify the structural features of the compounds.
Commonly Used Descriptors in Purine QSAR:
Electronic Descriptors: Such as partial charges and electrostatic potential, which are crucial for understanding interactions with polar residues in a binding site.
Steric Descriptors: Like molecular volume and surface area, which account for the size and shape of the molecule and its fit within a target's binding pocket.
Hydrophobic Descriptors: Such as logP, which relates to the compound's partitioning between aqueous and lipid environments and is important for cell membrane permeability.
Topological Descriptors: Which describe the connectivity and branching of the molecule.
A typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would involve aligning a series of this compound analogues and calculating their steric and electrostatic fields. The resulting models can generate contour maps that visualize regions where modifications to the scaffold are likely to increase or decrease biological activity. For instance, a model might indicate that a bulky, electron-donating group is favored at a specific position on the purine ring for enhanced activity.
These predictive models, once validated, can be used to virtually screen new, un-synthesized derivatives, thereby prioritizing synthetic efforts and accelerating the discovery of lead compounds.
Preclinical Non Human Efficacy Investigations of 3 9h Purin 6 Ylamino Propan 1 Ol
In Vivo Efficacy Studies of 3-(9H-purin-6-ylamino)propan-1-ol in Relevant Animal Models
Evaluation of this compound in Non-Human Models of Infectious Diseases
Preclinical studies have demonstrated the potential of Roscovitine in combating certain viral infections. Research has shown that Roscovitine can inhibit the replication of the herpes simplex virus and Human Immunodeficiency Virus 1 (HIV-1) by targeting cellular proteins essential for viral propagation. nih.gov In an animal model of HIV-protein mediated neurotoxicity, pretreatment with Roscovitine offered protection against the toxic effects of the HIV protein gp120. nih.gov Furthermore, a reduction in Herpetic keratitis has been observed in animal models treated with Roscovitine. nih.gov
Assessment of this compound in Preclinical Oncological Models
The anti-cancer properties of Roscovitine and its derivatives have been extensively studied in various preclinical cancer models. These studies have consistently demonstrated the compound's ability to inhibit tumor growth and induce apoptosis in a wide array of cancer cell lines. nih.govpensoft.net
In vivo xenograft models have provided significant evidence of Roscovitine's anti-tumor effects. For instance, in nude mice bearing LoVo human colorectal cancer xenografts, Roscovitine treatment led to a 45% reduction in tumor growth. nih.gov Similarly, in a xenograft model using MESSA-DX5 human uterine carcinoma cells, oral administration of Roscovitine resulted in a 62% decrease in tumor growth. nih.gov
Seliciclib (CYC202), the R-enantiomer of Roscovitine, has also shown potent anti-tumor activity. In a breast cancer xenograft model (MCF7), Seliciclib significantly enhanced the anti-tumor effect of doxorubicin (B1662922) without increasing toxicity. nih.gov This enhanced efficacy was associated with reduced cell proliferation and cell cycle arrest. nih.gov
Furthermore, in models of nasopharyngeal carcinoma (C666-1 and C15 xenografts), Seliciclib demonstrated the ability to delay tumor growth, an effect that was linked to enhanced apoptosis. nih.gov In the context of multiple myeloma, Seliciclib (CYC202) has shown potent cytotoxicity against both sensitive and resistant myeloma cell lines and has demonstrated the ability to overcome drug resistance. ascopubs.org The compound has also been investigated in glioblastoma models, where it was found to increase the antitumor activity of temozolomide. wikipedia.org
The table below summarizes the in vivo efficacy of Roscovitine/Seliciclib in various preclinical oncological models.
| Cancer Model | Compound | Key Findings | Reference |
| Human Colorectal Cancer (LoVo) | Roscovitine | 45% reduction in tumor growth. | nih.gov |
| Human Uterine Carcinoma (MESSA-DX5) | Roscovitine | 62% reduction in tumor growth. | nih.gov |
| Breast Cancer (MCF7) | Seliciclib | Enhanced the anti-tumor effect of doxorubicin. | nih.gov |
| Nasopharyngeal Carcinoma (C666-1, C15) | Seliciclib | Significant delays in tumor growth and enhanced apoptosis. | nih.gov |
| Multiple Myeloma | Seliciclib | Potent cytotoxicity and overcomes drug resistance. | ascopubs.org |
| Glioblastoma | Seliciclib | Increases antitumor activity of temozolomide. | wikipedia.org |
Investigation of this compound in Other Relevant Disease States
Beyond infectious diseases and oncology, Roscovitine has been evaluated in other pathological conditions. One of the most notable areas of investigation is in kidney diseases. nih.gov In mouse models of polycystic kidney disease (jck and cpk models), Roscovitine was effective in arresting the progression of the disease. nih.gov
Additionally, Roscovitine has demonstrated protective effects in a variety of other preclinical models. It has been shown to reduce lung inflammation, offer protection against acute graft-versus-host disease, and prevent radiation-induced salivary gland dysfunction. nih.gov In the nervous system, Seliciclib has been found to suppress microglial activation and provide neuroprotection in animal models of cerebral ischemia. wikipedia.org
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling of this compound in Preclinical Species
Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics of this compound
The pharmacokinetic profile of Roscovitine has been characterized in preclinical studies. Following administration, Roscovitine concentrations in the brain have been measured to be approximately 30% of those found in the plasma, indicating its ability to cross the blood-brain barrier. ki.se The compound has shown stability in plasma for up to 48 hours at various temperatures. ki.se
Roscovitine exhibits high binding to plasma proteins, around 90%, and specifically to human serum albumin. ki.se Its binding to alpha1-acid glycoprotein (B1211001) is lower and dependent on concentration. ki.se The pKa of Roscovitine has been determined to be 4.4, indicating it behaves as a weak mono base. ki.se Preclinical studies have also provided important insights into the biodistribution and metabolism of Roscovitine, which are crucial for optimizing dosing and treatment schedules in potential clinical applications. ki.se
Correlation of Systemic Exposure with Pharmacological Effects in Preclinical Models
Pharmacodynamic studies have sought to link the systemic exposure of Roscovitine and its derivatives to their observed pharmacological effects. In preclinical cancer models, the inhibition of retinoblastoma (RB) protein phosphorylation in tumors has been identified as a key pharmacodynamic marker. nih.gov This inhibition is consistent with the compound's mechanism of action as a cyclin-dependent kinase (CDK) inhibitor. aacrjournals.org
Studies have shown that at doses associated with tumor growth inhibition, there is a detectable inhibition of RB phosphorylation in the tumor tissue. nih.gov Furthermore, in rat pups, administration of Roscovitine led to a measurable inhibition of CDK5 in the brain, resulting in increased phosphorylation of Erk1/2, demonstrating a clear pharmacodynamic effect in the central nervous system. pensoft.net These findings indicate that the parent drug is likely the pharmacologically active compound, rather than its metabolites. ki.se
The table below outlines the key pharmacokinetic and pharmacodynamic properties of Roscovitine.
| Parameter | Finding | Reference |
| Brain Distribution | Brain concentrations are ~30% of plasma concentrations. | ki.se |
| Plasma Stability | Stable in plasma for up to 48 hours. | ki.se |
| Protein Binding | ~90% bound to plasma proteins. | ki.se |
| pKa | 4.4 (weak mono base). | ki.se |
| Pharmacodynamic Marker (Cancer) | Inhibition of Retinoblastoma (RB) protein phosphorylation. | nih.gov |
| Pharmacodynamic Effect (CNS) | Inhibition of CDK5 and increased phosphorylation of Erk1/2. | pensoft.net |
Computational Chemistry and in Silico Approaches for 3 9h Purin 6 Ylamino Propan 1 Ol
Molecular Docking and Virtual Screening Studies with 3-(9H-purin-6-ylamino)propan-1-ol
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Virtual screening utilizes this method to search libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme.
A thorough search of existing scientific literature and databases has found no specific molecular docking or virtual screening studies conducted on this compound. Consequently, there is no data available on its binding affinities, preferred binding poses, or interactions with specific biological targets.
Molecular Dynamics Simulations to Explore this compound's Interactions and Conformations
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules. These simulations provide detailed information on the conformational changes and interaction dynamics of a ligand within a binding site over time.
There are no published studies that have employed molecular dynamics simulations to investigate the interactions and conformational flexibility of this compound. As a result, its dynamic behavior in a biological environment remains computationally unexplored.
Predictive Modeling of ADME Properties for this compound Using In Silico Methods (Non-Human Focus)
In silico methods for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties are crucial in the early stages of drug development to assess the pharmacokinetic profile of a compound. These models can predict various parameters such as solubility, permeability, and metabolic stability.
No dedicated in silico studies on the ADME properties of this compound with a non-human focus have been reported in the scientific literature. Therefore, predictive data for its pharmacokinetic profile in non-human systems is not available.
De Novo Design and Scaffold Hopping Approaches Based on this compound
De novo design involves the computational creation of novel molecular structures with desired properties. Scaffold hopping is a strategy used in medicinal chemistry to identify structurally novel compounds by modifying the core structure of a known active molecule. nih.gov This technique is valuable for discovering new chemical entities with potentially improved properties. nih.govnih.gov
A review of the literature indicates that this compound has not been utilized as a basis for de novo design or scaffold hopping approaches in published research. While scaffold hopping has been successfully applied to design other purine (B94841) derivatives as inhibitors for targets like anaplastic lymphoma kinase (ALK), no such studies have originated from the specific scaffold of this compound. nih.gov
Future Research Trajectories and Unanswered Questions for 3 9h Purin 6 Ylamino Propan 1 Ol
Identification of Novel Potential Applications for 3-(9H-purin-6-ylamino)propan-1-ol in Preclinical Settings
The exploration of novel applications for N6-substituted purine (B94841) analogs is a burgeoning area of preclinical research. The structural similarity of these compounds to endogenous purines allows them to interact with a variety of key enzymes and cellular pathways, leading to a broad spectrum of biological activities. nih.gov
Future preclinical studies will likely focus on:
Targeting Specific Kinases: Many purine-based compounds are known to be kinase inhibitors. jyoungpharm.org The N6-substituent plays a crucial role in determining the binding affinity and selectivity for different kinases. Future research will likely involve screening libraries of N6-substituted purine analogs, including those with an amino-propanol side chain, against a wide panel of kinases to identify novel inhibitors for various cancers and inflammatory diseases. For instance, some 6,9-disubstituted purine analogs have shown potent activity against cancer cell lines like Huh7 (liver), HCT116 (colon), and MCF7 (breast). nih.gov
Modulation of Adenosine (B11128) Receptors: N6-substituted adenosines are well-established modulators of adenosine receptors (A1, A2A, A2B, and A3). nih.gov The nature of the N6-substituent heavily influences the affinity and selectivity for these receptor subtypes. nih.gov For example, N6-substituents with four or more methylene (B1212753) residues tend to be potent at the A1 receptor, while N6-phenethyl or similar heteroarylethyl substituents are more potent at the A2A receptor. nih.gov Preclinical research will aim to design N6-substituted purines with specific receptor profiles for treating conditions like myocardial ischemia-reperfusion injury, where biased agonism of the A1AR is a promising therapeutic strategy. nih.gov
Antiviral and Antiparasitic Activity: Purine analogs have long been a source of antiviral drugs. nih.gov The evaluation of novel N6-substituted purines against a range of viruses, including emerging threats, will be a continued focus. Furthermore, some 2,N6-disubstituted adenosine analogs have demonstrated promising antimalarial and antitrypanosomal activities, suggesting a potential for developing new treatments for protozoan infections. researchgate.net
A summary of potential preclinical applications for N6-substituted purine analogs is presented in the table below.
| Potential Preclinical Application | Rationale | Key Research Focus |
| Oncology | Inhibition of key enzymes like kinases and topoisomerase II. jyoungpharm.orgaacrjournals.org | Screening against cancer cell lines and identifying specific molecular targets. |
| Cardiovascular Disease | Modulation of adenosine receptors, particularly A1AR, for cardioprotection. nih.gov | Designing biased agonists with improved side-effect profiles. |
| Infectious Diseases | Interference with viral or parasitic metabolic pathways. nih.govresearchgate.net | Screening against a broad range of pathogens and identifying mechanisms of action. |
| Inflammatory Diseases | Modulation of immune responses through adenosine receptor signaling. | Investigating effects on inflammatory pathways and immune cell function. |
Exploration of Synergistic Effects of this compound in Combination Therapies
The future of many therapeutic agents, particularly in oncology, lies in combination therapies to enhance efficacy and overcome drug resistance. Purine analogs are no exception.
Future research in this area will likely investigate:
Combination with Chemotherapy: Studies have already shown that combining purine analogs like fludarabine (B1672870) with cyclophosphamide (B585) improves progression-free survival in chronic lymphocytic leukemia. Future preclinical studies will explore the synergistic potential of novel N6-substituted purine analogs with a wider range of cytotoxic agents against various cancer types.
Combination with Targeted Therapies: Combining N6-substituted purine analogs that act as kinase inhibitors with other targeted agents that inhibit parallel signaling pathways could lead to enhanced antitumor activity and prevent the development of resistance.
Combination with Immunotherapy: The modulation of adenosine receptors by N6-substituted purines can impact the tumor microenvironment. Combining these compounds with immune checkpoint inhibitors could enhance the anti-tumor immune response.
Development of Advanced Delivery Systems for this compound
Despite their therapeutic potential, many purine analogs suffer from poor solubility, limited bioavailability, and off-target toxicity. nih.gov Advanced drug delivery systems offer a promising solution to these challenges.
Future research will focus on developing:
Polymeric Nanoparticles: Encapsulating purine analogs within polymeric nanoparticles, such as those made from PLGA (poly(lactic-co-glycolic acid)), can improve their pharmacokinetic properties and enable targeted delivery. nih.gov These nanoparticles can be engineered to specifically bind to receptors on target cells, thereby increasing drug concentration at the site of action and reducing systemic toxicity. nih.gov
Lipid-Based Nanoparticles (LNPs): LNPs have proven to be effective delivery vehicles for nucleic acid-based therapeutics and hold promise for the delivery of small molecule drugs like purine analogs. mdpi.compharmtech.com They can enhance drug solubility and facilitate cellular uptake. mdpi.com
Prodrug Strategies: The development of prodrugs, which are inactive precursors that are metabolized into the active drug in the body, is another approach to improve the delivery and efficacy of purine analogs. nih.gov This can involve modifications that enhance solubility or facilitate transport across cell membranes. nih.gov The "PUFAylation" approach, which involves conjugation with polyunsaturated fatty acids, is a novel strategy that combines prodrug and nanocarrier technologies. nih.gov
The table below summarizes various nanoparticle-based drug delivery systems for purine analogs.
| Delivery System | Advantages | Examples of Delivered Purine Analogs |
| Polymeric Nanoparticles (e.g., PLGA) | Improved stability, controlled release, potential for targeting. nih.gov | 6-Mercaptopurine, 6-Thioguanine, Acyclovir, Ganciclovir, Tenofovir. nih.gov |
| Lipid-Based Nanoparticles (LNPs) | Enhanced solubility, improved cellular uptake. mdpi.compharmtech.com | Primarily used for nucleic acids, but with potential for small molecules. |
| Peptide-Based Nanoparticles | Self-assembly, potential for targeted extrahepatic delivery. wustl.edu | Primarily for siRNA and mRNA, but adaptable for other nucleotides. wustl.edu |
Addressing Remaining Research Gaps in the Preclinical Understanding of this compound
While the field of N6-substituted purine analogs is advancing, several research gaps remain that need to be addressed to fully realize their therapeutic potential.
Key unanswered questions include:
Detailed Structure-Activity Relationships (SAR): While general SAR principles are known, a more detailed understanding of how specific N6-substituents, including those with functional groups like the hydroxyl group in this compound, influence activity and selectivity is needed. nih.gov This will require the synthesis and screening of more diverse libraries of compounds.
Mechanisms of Resistance: As with any therapeutic agent, the development of resistance is a major concern. Understanding the potential mechanisms of resistance to novel N6-substituted purine analogs is crucial for developing strategies to overcome it.
Off-Target Effects: A thorough characterization of the off-target effects of new N6-substituted purine analogs is essential to ensure their safety. This includes profiling their activity against a broad range of receptors and enzymes.
In Vivo Efficacy and Pharmacokinetics: While in vitro studies provide valuable initial data, comprehensive in vivo studies are needed to evaluate the efficacy, pharmacokinetics, and safety of promising new compounds in relevant animal models. For example, some novel 6,8,9-trisubstituted purine analogs have shown promising cytotoxic activity in vitro, but their in vivo performance remains to be determined. nih.gov
Q & A
Q. What are the established synthetic routes for 3-(9H-purin-6-ylamino)propan-1-ol, and how is its purity validated?
The compound can be synthesized via nucleophilic substitution using a purine derivative (e.g., 6-chloropurine) and propanolamine. A representative method involves dissolving 6-chloropurine (1 equiv), propanolamine (1.1 equiv), and a base like DIPEA (1.1 equiv) in n-butanol under reflux. The reaction typically yields ~60–70% after filtration and washing with cold n-BuOH . Purity validation employs TLC (e.g., toluene:i-PrOH = 3:1, Rf = 0.21) and analytical techniques like HPLC or NMR. For structural confirmation, -NMR should show peaks for the propanolamine chain (δ ~3.5–3.7 ppm for -CH2-OH) and purine protons (δ ~8.2–8.5 ppm).
Synthesis Conditions Table
| Reagent/Condition | Role | Example Parameters |
|---|---|---|
| 6-Chloropurine | Substrate | 0.5 mmol |
| Propanolamine | Nucleophile | 1.1 equiv |
| DIPEA | Base | 1.1 equiv |
| n-BuOH | Solvent | Reflux, 2 mL |
| Yield | --- | 64% |
Q. What biological assays are typically used to evaluate the bioactivity of purine derivatives like this compound?
Common assays include:
- Enzyme inhibition studies : Measure IC50 values against kinases or phosphodiesterases using fluorometric or colorimetric substrates.
- Cytotoxicity screening : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7).
- Anti-inflammatory activity : ELISA-based quantification of TNF-α or IL-6 in LPS-stimulated macrophages. Comparative analysis with structurally similar compounds (e.g., 3-phenylpropanol derivatives) can highlight structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Contradictions often arise from assay variability. Methodological solutions include:
- Standardized assay protocols : Use identical cell lines (e.g., ATCC-validated), passage numbers, and incubation times.
- Dose-response validation : Test a broad concentration range (e.g., 1 nM–100 µM) with replicates.
- Orthogonal assays : Confirm enzyme inhibition via both fluorescence and radiometric methods. For example, a study on similar purine derivatives resolved discrepancies by cross-validating results in primary cells vs. immortalized lines .
Q. What computational strategies are effective in predicting the binding modes of this compound to biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) are key. Steps include:
- Target selection : Prioritize kinases (e.g., CDK2) based on purine scaffold affinity.
- Ligand preparation : Optimize protonation states using tools like MarvinSketch at physiological pH.
- Validation : Compare predicted binding energies with experimental IC50 values. Structural analogs (e.g., halogenated phenylpropanols) have shown that substituent positioning significantly affects binding entropy .
Q. How can synthetic yields of this compound be optimized while minimizing byproducts?
Key strategies:
- Solvent optimization : Replace n-BuOH with DMF to enhance nucleophilicity, but monitor stability at elevated temperatures.
- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to accelerate substitution.
- Temperature gradients : Use microwave-assisted synthesis for rapid, controlled heating (e.g., 80°C, 30 min). A study on 9-(3-phenylpropyl)purin-6-one achieved >80% yield via microwave methods .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
